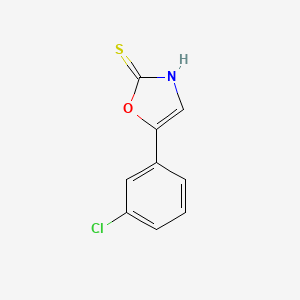

5-(3-Chloro-phenyl)-3H-oxazole-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPSTOZOKMXPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Chloro Phenyl 3h Oxazole 2 Thione and Analogous Structures

Established Synthetic Routes to Oxazole-2-thiones

The formation of the oxazole-2-thione core is primarily achieved through two well-established pathways: condensation reactions involving α-hydroxycarbonyl substrates and cyclization of pre-functionalized precursors.

Condensation Reactions Involving α-Hydroxycarbonyl Substrates and Thiocyanic Acid Derivatives

A prevalent method for the synthesis of oxazole-2-thiones involves the condensation of α-hydroxycarbonyl compounds with a source of thiocyanic acid or its salts, such as potassium or ammonium (B1175870) thiocyanate (B1210189). researchgate.net This approach is versatile and can be applied to a range of substrates. The reaction typically proceeds by the initial formation of an α-thiocyanato ketone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-substituted-3H-oxazole-2-thione.

The general mechanism involves the nucleophilic attack of the thiocyanate ion on the carbon bearing the leaving group (e.g., a halogen) of the α-haloketone. The resulting α-thiocyanato ketone then undergoes an intramolecular cyclization, where the hydroxyl group attacks the carbon of the thiocyanate moiety, leading to the formation of the oxazole-2-thione ring.

A variety of α-hydroxycarbonyl substrates can be employed in this reaction, including α-hydroxy ketones and α-hydroxy aldehydes. The choice of the thiocyanating agent and reaction conditions can influence the yield and purity of the final product.

Table 1: Examples of Oxazole-2-thione Synthesis via Condensation Reactions

| α-Hydroxycarbonyl Substrate | Thiocyanating Agent | Product | Reference |

| 2-Hydroxyacetophenone | Potassium Thiocyanate | 5-Phenyl-3H-oxazole-2-thione | researchgate.net |

| 1-Hydroxy-2-butanone | Ammonium Thiocyanate | 5-Ethyl-4-methyl-3H-oxazole-2-thione | researchgate.net |

Cyclization Reactions of Precursor Molecules

Another fundamental approach to the synthesis of oxazole-2-thiones is the cyclization of appropriately designed precursor molecules. rsc.org This can involve various strategies, such as the intramolecular cyclization of α-acylamino ketones or the reaction of α-haloketones with primary amides. pharmaguideline.com For instance, the Robinson-Gabriel synthesis, a classic method for oxazole (B20620) formation, involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com

In the context of oxazole-2-thiones, a relevant cyclization strategy involves the reaction of α-azidochalcones with potassium thiocyanate. This reaction proceeds through a 2H-azirine intermediate, which upon reaction with the thiocyanate radical, leads to the formation of highly substituted oxazoles. ekb.eg While this specific example leads to a 2,4,5-trisubstituted oxazole, the underlying principle of cyclizing a reactive intermediate with a thiocyanate source is applicable.

Furthermore, the cyclization of N-propargylamides promoted by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and an iodine source can lead to oxazoline (B21484) and oxazole derivatives. rsc.org The adaptation of such methods to include a sulfur source could potentially yield oxazole-2-thiones.

Targeted Synthesis of 5-Aryl-3H-oxazole-2-thiones

The introduction of an aryl group, specifically the 3-chlorophenyl moiety, at the 5-position of the oxazole-2-thione ring requires specific synthetic strategies. These strategies often begin with a precursor already containing the desired aryl group.

Strategies for Introducing the 3-Chlorophenyl Moiety into the Oxazole-2-thione Scaffold

A direct and common strategy for the synthesis of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione involves the use of a precursor that already contains the 3-chlorophenyl group. A logical starting material is 2-chloro-1-(3-chlorophenyl)ethanone. pharmaguideline.com This α-haloketone can then be reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable solvent. The reaction of iron (III) chloride with potassium thiocyanate is a known reaction that forms iron (III) thiocyanate. nih.gov

Another approach involves the synthesis of a 5-aryl-1,3,4-oxadiazole-2(3H)-thione, which is structurally similar. For example, 5-(3,4-Dichlorophenyl)-3-substituted-1,3,4-oxadiazole-2(3H)-thione derivatives have been synthesized, indicating the feasibility of incorporating chloro-substituted phenyl rings into such heterocyclic systems. thieme-connect.com

Regioselective and Stereoselective Synthesis Approaches for Oxazole-2-thione Derivatives

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex oxazole-2-thione derivatives, particularly those with multiple substituents or chiral centers.

Regioselectivity: The regioselectivity in the synthesis of 5-substituted oxazole-2-thiones is often dictated by the starting materials. For instance, in the condensation of an α-hydroxyketone with thiocyanate, the position of the substituent on the resulting oxazole-2-thione is determined by the structure of the ketone. Palladium-catalyzed direct arylation of oxazoles has been shown to be highly regioselective, with the ability to target either the C-2 or C-5 position based on the choice of phosphine (B1218219) ligands and solvent polarity. youtube.com While this applies to oxazoles, similar principles could be explored for the functionalization of a pre-formed oxazole-2-thione ring. Transition-metal-free heterocyclization reactions of 1,3-diynes have also been developed for the regioselective formation of 2,4,5-trisubstituted oxazoles. researchgate.net

Stereoselectivity: The stereoselective synthesis of oxazole-2-thiones can be achieved through various methods, including the use of chiral auxiliaries or enantioselective cyclization reactions. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. youtube.comyoutube.comresearchgate.netnih.gov For example, oxazolidinones are a well-known class of chiral auxiliaries used in a variety of asymmetric transformations. youtube.com Although direct examples for the synthesis of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione using this approach are not prominent, the principle of using a chiral precursor, such as a chiral α-hydroxyketone, could lead to an enantioselective synthesis. The synthesis of novel chiral 2-oxo- and 2-thio-1,3,2-oxazaphospholidines has been achieved through the asymmetric cyclization of L-methionol, demonstrating the potential for stereocontrolled ring closure to form related heterocyclic systems.

Advanced Synthetic Techniques in Oxazole-2-thione Chemistry

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of oxazole-2-thione synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. youtube.com The application of microwave irradiation has been reported for the synthesis of various oxazole derivatives, including 2-aryl-2-oxazolines from 1,3-oxazolidine-2-thiones. This suggests that the synthesis of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione could be accelerated and optimized under microwave conditions.

The use of novel catalysts and reaction media is another area of advancement. For example, Brønsted acid-catalyzed cyclization of α-diazoketones with amides provides a metal-free route to 2,4-disubstituted oxazoles. While not directly producing the thione, this highlights the trend towards more sustainable catalytic systems. The development of one-pot, multi-component reactions also represents a significant advancement, allowing for the construction of complex molecules from simple starting materials in a single step, which can be more efficient and atom-economical.

Organocatalyzed Approaches for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal-based catalysts. In the context of oxazole-2-thione analogs, organocatalysts have been successfully employed in reactions that introduce chirality.

A notable example is the asymmetric vinylogous addition of oxazole-2(3H)-thiones to α,β-unsaturated ketones. jsynthchem.com This reaction, catalyzed by chiral cinchonine-derived primary amines, provides a straightforward, additive-free method for creating Michael adducts with high yields and excellent enantioselectivities. jsynthchem.com While this method doesn't form the oxazole-2-thione ring itself, it demonstrates how organocatalysis can be used to functionalize the core structure asymmetrically. The absolute configuration of the resulting products has been confirmed through X-ray diffraction analysis. jsynthchem.com

Another relevant approach involves the use of organocatalysts for the synthesis of structurally related 5-aryl-1,2,4-triazolidine-3-thione derivatives. In this one-pot, multi-component reaction, glutamic acid, an environmentally friendly organocatalyst, is used to facilitate the reaction between substituted aromatic aldehydes, isatin, and thiosemicarbazide (B42300) under microwave irradiation. google.com This method highlights the potential for using biodegradable organocatalysts in the synthesis of "5-aryl...thione" heterocyclic systems. google.com

Furthermore, chiral phosphoric acids have been utilized in the atroposelective synthesis of N-aryl 1,2,4-triazoles through a cyclodehydration reaction. researchgate.net This demonstrates the utility of chiral Brønsted acids in controlling stereochemistry in the formation of aryl-substituted heterocycles. researchgate.net

Table 1: Organocatalyzed Synthesis of Oxazole-2-thione Analogs and Related Heterocycles This table is interactive. Click on the headers to sort.

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cinchonine-derived primary amines | Oxazole-2(3H)-thiones, α,β-unsaturated ketones | Michael adducts of oxazole-2-thiones | High yields, excellent enantioselectivities, additive-free | jsynthchem.com |

| Glutamic acid | Aromatic aldehydes, isatin, thiosemicarbazide | 5-Aryl-1,2,4-triazolidine-3-thiones | Eco-friendly catalyst, microwave-assisted, high yields | google.com |

| Chiral phosphoric acids | Prochiral N-aryl hydrazides | Atropisomeric N-aryl 1,2,4-triazoles | Catalytic, enantioselective, up to 91:9 er | researchgate.net |

Nanocatalysis in Oxazole-2-thione Synthesis

Nanocatalysis offers several advantages in organic synthesis, including high catalytic activity, large surface area-to-volume ratio, and the potential for catalyst recovery and reuse. The application of nanocatalysts to the synthesis of oxazole-2-thiones and related heterocycles is a growing area of research.

Copper-based nanoparticles have shown significant promise in the synthesis of oxazole and thiazole (B1198619) derivatives. For instance, a copper(II) complex immobilized on magnetic nanoparticles (Fe3O4@SiO2-Bipyridine-CuCl2) has been used as a recyclable catalyst for the condensation of benzamide (B126) or benzothioamide with 2-bromoacetophenone (B140003) derivatives. jsynthchem.com This system allows for the efficient synthesis of the heterocyclic core and the catalyst can be reused multiple times without a significant loss of activity. jsynthchem.com Similarly, a copper(II) complex supported on imidazole-functionalized magnetic nanoparticles (Fe3O4@SiO2-IM-CuCl2) has been employed for the preparation of oxazoles from benzylamine (B48309) and benzil (B1666583) derivatives. jsynthchem.com

Copper oxide nanoparticles (CuO NPs and Cu2O NPs) have also been utilized as robust, heterogeneous catalysts for the synthesis of various nitrogen-containing heterocycles, including benzoxazoles. rsc.orgthieme-connect.com These ligand-free systems are attractive due to their simplicity and the ability to conduct reactions under aerobic conditions. thieme-connect.com The catalysts can often be recovered by simple centrifugation and reused. thieme-connect.com

In addition to copper-based systems, other magnetic nanoparticles have been developed for heterocyclic synthesis. For example, NiFe2O4 nanoparticles have been used as a reusable catalyst for the green one-pot synthesis of thiazole scaffolds. nih.gov

Table 2: Nanocatalysts in the Synthesis of Oxazole-2-thione Analogs and Related Heterocycles This table is interactive. Click on the headers to sort.

| Nanocatalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-Bipyridine-CuCl2 | Benzamide/benzothioamide, 2-bromoacetophenone derivatives | Oxazole/thiazole derivatives | Recyclable magnetic catalyst, reusable up to 7 times | jsynthchem.com |

| Fe3O4@SiO2-IM-CuCl2 | Benzylamine, benzil derivatives | Oxazole derivatives | Recyclable magnetic catalyst, reusable up to 6 times | jsynthchem.com |

| Cu2O Nanoparticles | Ammonia borane, diisopropoxy-dinitrobenzene, terephthalaldehyde | Polybenzoxazole | Tandem reaction, synthesis of robust polymer | rsc.org |

| CuO Nanoparticles | Bromo- or iodoaryl derivatives, nucleophiles | Benzimidazoles, benzoxazoles, benzothiazoles | Ligand-free, air-stable, reusable | thieme-connect.com |

| NiFe2O4 Nanoparticles | α-halo carbonyl compound, thiosemicarbazide, anhydrides | Thiazole scaffolds | Reusable, green synthesis | nih.gov |

Microwave-Assisted and Solvent-Free Methodologies for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. These methods, often combined with solvent-free conditions, align with the principles of green chemistry.

The synthesis of 5-substituted oxazoles, structurally related to the target compound, has been achieved using microwave irradiation. jsynthchem.com In one approach, a substituted aryl aldehyde and tosyl-methyl isocyanide (TosMIC) are reacted in the presence of potassium phosphate (B84403) as a catalyst in isopropanol (B130326) under microwave irradiation. jsynthchem.com This method provides a rapid route to 5-substituted oxazoles. jsynthchem.com Another patented method describes the reaction of TosMIC with an aldehyde in a mixed solvent system or in the presence of a phase-transfer catalyst to efficiently produce 5-substituted oxazoles. acs.org

Microwave assistance has also been effectively used for the synthesis of 2-aryl-2-oxazolines from amido alcohols using polyphosphoric acid (PPA) esters as dehydrating agents. nih.govjsynthchem.com This procedure results in very good yields and short reaction times. nih.govjsynthchem.com The use of trimethylsilyl (B98337) polyphosphate under solvent-free microwave conditions has also been reported for the synthesis of related cyclic iminoethers. jsynthchem.com

Furthermore, the synthesis of various sulfur-containing heterocycles, such as thiazolopyrimidines, has been significantly enhanced by microwave irradiation, leading to reduced reaction times and improved yields compared to conventional heating methods. researchgate.net Solvent-free conditions have also been employed for the synthesis of 1,3,4-oxadiazoles, a related class of heterocycles. nih.gov

Table 3: Microwave-Assisted and Solvent-Free Synthesis of Oxazole-2-thione Analogs and Related Heterocycles This table is interactive. Click on the headers to sort.

| Methodology | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Substituted aryl aldehyde, TosMIC | 5-Substituted oxazoles | Rapid synthesis (8 min), good yields | jsynthchem.com |

| Microwave-Assisted | ω-Amido alcohols, polyphosphoric acid esters | 2-Aryl-2-oxazolines | Good to excellent yields, short reaction times | nih.govjsynthchem.com |

| Microwave-Assisted | Thiazolopyrimidine derivatives, carbon disulphide | Thiazolo[3,2-a:4,5-d']dipyrimidines | Reduced reaction time, improved yields | researchgate.net |

| Solvent-Free | Hydrazides, aryl carboxylic acids | 5-Aryl-1,3,4-oxadiazoles | One-pot synthesis, use of thionyl chloride or POCl3 | nih.gov |

Chemical Reactivity and Transformation Pathways of 5 3 Chloro Phenyl 3h Oxazole 2 Thione

Functionalization at Exocyclic Sulfur and Ring Nitrogen Atoms

The presence of the thioamide group within the oxazole-2-thione ring system provides two key nucleophilic centers: the exocyclic sulfur atom and the ring nitrogen atom. This allows for selective functionalization at either position, depending on the reaction conditions and the nature of the electrophile.

S-Alkylation and S-Acylation Reactions

The exocyclic sulfur atom of 5-(3-chloro-phenyl)-3H-oxazole-2-thione is a soft nucleophile and readily undergoes S-alkylation and S-acylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the thione, forming a highly nucleophilic thiolate anion.

S-Alkylation: Treatment of 5-aryl-3H-oxazole-2-thiones with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride, leads to the exclusive formation of the corresponding 2-(alkylthio)oxazole derivatives. For instance, the reaction of a related 5-aryl-1,3,4-oxadiazole-2(3H)-thione with alkyl haloacetates has been shown to produce S-substituted products. researchgate.net Similarly, S-alkylation of furanose-fused oxazolidine-2-thiones with benzyl (B1604629) bromide proceeds efficiently to yield the 2-benzylsulfanyloxazoline. nih.gov

S-Acylation: The sulfur atom can also be acylated using acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to generate the thiolate, which then attacks the electrophilic carbonyl carbon of the acylating agent. While specific examples for 5-(3-chloro-phenyl)-3H-oxazole-2-thione are not prevalent in the literature, the acylation of thiols with anhydrides is a well-established transformation. researchgate.net The use of hindered bases can be employed to selectively achieve acylation. google.com

| Reagent Category | Specific Reagent Example | Product Type |

| Alkylating Agent | Methyl Iodide | 2-(Methylthio)-5-(3-chlorophenyl)oxazole |

| Acylating Agent | Benzoyl Chloride | S-(5-(3-Chlorophenyl)oxazol-2-yl) benzothioate |

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 3-position of the oxazole (B20620) ring is also nucleophilic and can be targeted for alkylation and acylation, particularly under conditions that favor reaction at this site over the exocyclic sulfur.

N-Alkylation: N-alkylation of the oxazole-2-thione ring can be achieved, although it often competes with S-alkylation. The regioselectivity of the reaction can be influenced by factors such as the solvent, the nature of the alkylating agent, and the base used. In some heterocyclic systems, simultaneous N- and O-alkylation has been observed, with the regioselectivity varying based on reaction temperature and the size of the alkylating agent. google.com For example, in the alkylation of 3-alkyl-5-phenyl-3H- galchimia.comnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones, a related heterocyclic system, alkylation occurred at the nitrogen positions. google.com

N-Acylation: N-acylation introduces an acyl group onto the ring nitrogen. This reaction can be performed using acyl chlorides or anhydrides. For example, treatment of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones with acetic anhydride (B1165640) resulted in the N-acetylated product. nih.gov Similarly, acetylation of 2-N-substituted amino-5-aryl-1,3-thiazoles with acetic anhydride also yields the N-acetyl derivative. researchgate.net

| Reagent Category | Specific Reagent Example | Product Type |

| Alkylating Agent | Ethyl Bromide | 3-Ethyl-5-(3-chlorophenyl)-3H-oxazole-2-thione |

| Acylating Agent | Acetic Anhydride | 3-Acetyl-5-(3-chlorophenyl)-3H-oxazole-2-thione |

Reactivity of the Oxazole Ring System

The oxazole ring in 5-(3-chloro-phenyl)-3H-oxazole-2-thione is an electron-rich heterocyclic system, but its reactivity is influenced by the substituents. The ring can participate in electrophilic aromatic substitution, is susceptible to nucleophilic attack leading to ring opening, and can be functionalized at the C-5 position.

Nucleophilic Attack and Ring Opening Reactions

The oxazole ring, particularly at the C-2 and C-5 positions, is susceptible to nucleophilic attack. This can lead to substitution or, more commonly, cleavage of the oxazole ring. brainly.in For instance, the treatment of oxazolo[3,2-a]pyridinium salts with morpholine (B109124) leads to recyclization of the oxazole ring to form indolizine (B1195054) derivatives. msu.ru The addition of various nucleophiles to a related oxazolo[3,2-a]thieno[3,2-d]-pyrimidine derivative resulted in oxazole-ring-opened products. Stereoselective conjugate additions of nucleophiles like alcohols, amines, and thiols to C(2)-alkynyl oxazoles also provide a route to functionalized heterocyclic building blocks. rsc.org

| Nucleophile | Reaction Type | Potential Product |

| Amine (e.g., Morpholine) | Nucleophilic attack and ring opening/recyclization | Complex rearranged products |

| Hydroxide | Ring cleavage | Open-chain amide derivatives |

Functionalization at the C-5 Position of the Oxazole Ring

The C-5 position of the oxazole ring, already bearing the 3-chlorophenyl group, can potentially undergo further functionalization, although this is less common than reactions at the other positions. Palladium-catalyzed direct arylation has been shown to be a powerful tool for the functionalization of oxazole rings at either the C-2 or C-5 positions with high regioselectivity, depending on the reaction conditions. galchimia.comnih.gov For instance, C-5 arylation is favored in polar solvents with specific phosphine (B1218219) ligands. nih.gov This methodology provides a route to bi-aryl substituted oxazoles.

Cycloaddition Reactions and Heterocyclic Annulation Strategies

The oxazole nucleus can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions or as a precursor to 1,3-dipoles for [3+2] cycloadditions. nih.govnih.gov These reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems. While specific studies on the cycloaddition reactions of 5-(3-chloro-phenyl)-3H-oxazole-2-thione are not extensively documented, its potential reactivity can be inferred from the behavior of related oxazole systems.

The oxazole ring can function as a diene in [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles. nih.govnih.gov The reaction of oxazoles with dienophiles like maleimides typically yields bicyclic adducts. nih.gov In the case of 5-(3-chloro-phenyl)-3H-oxazole-2-thione, the thione group might influence the dienic character of the oxazole ring. Furthermore, the resulting cycloadducts can sometimes undergo subsequent rearrangements, such as acid-catalyzed conversion to phthalimide (B116566) derivatives. nih.gov

Moreover, the oxazole ring can be a precursor for 1,3-dipolar cycloadditions. wikipedia.org For instance, azomethine ylides, which are 1,3-dipoles, can be generated from the ring-opening of certain aziridines and subsequently react with dipolarophiles. nih.gov While not a direct reaction of the oxazole-2-thione, this highlights the versatility of the oxazole scaffold in generating reactive intermediates for cycloadditions. The reaction of 5-alkoxythiazoles with dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) proceeds via an abnormal Diels-Alder reaction, involving a stepwise addition and ring-opening, to form new heterocyclic systems. researchgate.net This suggests that 5-(3-chloro-phenyl)-3H-oxazole-2-thione could potentially react with highly reactive dienophiles to yield complex fused heterocyclic structures.

Below is a table illustrating the potential cycloaddition reactions of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione based on the reactivity of analogous compounds.

| Reaction Type | Dipolarophile/Dienophile | Potential Product | Notes |

| [4+2] Diels-Alder | N-Arylmaleimide | Bicyclic adduct | Oxazoles are known to react as dienes with electron-deficient alkenes. nih.gov |

| [3+2] Cycloaddition | Alkyne | Thiazole (B1198619) derivative | Could potentially proceed via a 1,3-dipole intermediate formed from the oxazole-2-thione. |

| Abnormal Diels-Alder | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Fused triazole derivative | By analogy to the reaction of 5-alkoxythiazoles with PTAD. researchgate.net |

Derivatization Strategies and Scaffold Diversification of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione

The 5-(3-chloro-phenyl)-3H-oxazole-2-thione scaffold possesses two primary sites for derivatization: the nitrogen atom of the oxazole ring and the exocyclic sulfur atom of the thione group. The reactivity of oxazole-2(3H)-thiones with electrophiles can exhibit S- or N-chemoselectivity, which is influenced by the nature of the electrophile and the reaction conditions, often explained by Hard and Soft Acid and Base (HSAB) principles. clockss.org

Alkylation and acylation are common derivatization strategies. The thione group is a soft nucleophile and is expected to react readily with soft electrophiles like alkyl halides. In contrast, the nitrogen atom, being a harder nucleophile, may react with harder electrophiles such as acyl chlorides or in the presence of a base. For instance, related 1,3,4-oxadiazole-2(3H)-thione systems have been successfully derivatized at the nitrogen atom through Mannich reactions, reacting with formaldehyde (B43269) and various amines to introduce aminomethyl groups. tubitak.gov.trresearchgate.net

The following table summarizes potential derivatization reactions for 5-(3-Chloro-phenyl)-3H-oxazole-2-thione.

| Reaction Type | Reagent | Potential Product | Position of Derivatization |

| S-Alkylation | Methyl iodide | 2-(Methylthio)-5-(3-chlorophenyl)oxazole | Sulfur |

| N-Acylation | Acetyl chloride | 3-Acetyl-5-(3-chlorophenyl)-3H-oxazole-2-thione | Nitrogen |

| Mannich Reaction | Formaldehyde, Piperidine | 3-((Piperidin-1-yl)methyl)-5-(3-chlorophenyl)-3H-oxazole-2-thione | Nitrogen |

These derivatization strategies allow for the diversification of the 5-(3-chloro-phenyl)-3H-oxazole-2-thione scaffold, enabling the synthesis of a library of related compounds for further investigation.

Chemical Stability and Potential Degradation Pathways

The chemical stability of the 5-(3-chloro-phenyl)-3H-oxazole-2-thione is a critical factor for its synthesis, storage, and application. The oxazole ring itself can be susceptible to degradation under certain conditions. For example, studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown that they are unstable towards hydrolytic ring-opening and decarboxylation. nih.gov This suggests that the oxazole ring in the target compound could also be prone to hydrolysis, especially under acidic or basic conditions.

Hydrolytic cleavage of the oxazole ring would likely lead to the formation of an open-chain product. In the case of 5-(3-chloro-phenyl)-3H-oxazole-2-thione, hydrolysis could potentially yield an α-amino ketone derivative. The thione group may also undergo hydrolysis, although it is generally more stable than the corresponding oxo-analogue.

Potential degradation pathways for 5-(3-chloro-phenyl)-3H-oxazole-2-thione include:

Hydrolysis: Ring-opening of the oxazole moiety under acidic or basic conditions.

Oxidation: The thione group could be oxidized to a sulfine (B13751562) or sulfene, or the oxazole ring could be susceptible to oxidative cleavage.

Photodegradation: Exposure to UV light could potentially lead to decomposition, a common pathway for many organic molecules.

Further experimental studies are required to fully elucidate the stability profile and degradation products of 5-(3-chloro-phenyl)-3H-oxazole-2-thione under various conditions.

Spectroscopic Characterization and Structural Elucidation of 5 3 Chloro Phenyl 3h Oxazole 2 Thione

Vibrational Spectroscopy Analysis (Infrared and Raman) for Thionocarbonyl Moiety Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 5-(3-chloro-phenyl)-3H-oxazole-2-thione, these methods are particularly crucial for confirming the presence and electronic environment of the thionocarbonyl (C=S) group, a defining feature of the molecule.

The thionocarbonyl stretching vibration (νC=S) is a key diagnostic marker. In thione-containing heterocyclic compounds, this band typically appears in the fingerprint region of the IR and Raman spectra. For 1,3,4-oxadiazole-2(3H)-thione derivatives, the C=S stretching vibration is observed around 1318-1330 cm⁻¹. Similarly, in 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, the C=S stretch is a significant feature in the vibrational spectra. Therefore, for 5-(3-chloro-phenyl)-3H-oxazole-2-thione, a strong absorption band in the 1300-1350 cm⁻¹ range is anticipated, providing direct evidence for the thione functionality.

Other important vibrational modes include the C=N stretching of the oxazole (B20620) ring, which is expected to appear in the 1600-1650 cm⁻¹ region. The aromatic C=C stretching vibrations from the 3-chlorophenyl group will be observable in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the oxazole ring would also present a characteristic band. Furthermore, the C-Cl stretching vibration of the chlorophenyl group is expected in the lower frequency region of the spectrum. A comprehensive analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.

Table 1: Expected Vibrational Frequencies for 5-(3-Chloro-phenyl)-3H-oxazole-2-thione

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | ~3100-3300 | IR |

| Aromatic C-H Stretch | ~3000-3100 | IR, Raman |

| C=N Stretch | ~1600-1650 | IR, Raman |

| Aromatic C=C Stretch | ~1400-1600 | IR, Raman |

| C=S Stretch (Thione) | ~1300-1350 | IR, Raman |

| C-O-C Stretch | ~1200-1250 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of 5-(3-chloro-phenyl)-3H-oxazole-2-thione is expected to exhibit distinct signals corresponding to the protons of the 3-chlorophenyl ring and the single proton on the oxazole ring. The protons of the substituted phenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, these protons will show a complex splitting pattern (multiplets). For instance, in the related compound 5-(3-chlorophenyl)-3-phenylisoxazole, the protons of the 3-chlorophenyl group appear as multiplets in the range of δ 7.41-7.87 ppm. The proton attached to the oxazole ring is expected to be a singlet and its chemical shift will be influenced by the adjacent heteroatoms and the thione group. In similar heterocyclic systems, such a proton can appear as a singlet around δ 6.8 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-(3-Chloro-phenyl)-3H-oxazole-2-thione

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole-H | ~6.8 - 7.2 | Singlet |

| Phenyl-H (ortho to C-oxazole) | ~7.8 - 8.0 | Multiplet |

| Phenyl-H (other) | ~7.4 - 7.7 | Multiplet |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The most downfield signal is expected for the thionocarbonyl carbon (C=S) due to its unique electronic environment. In derivatives of 1,3,4-oxadiazole-2(3H)-thione, the C=S carbon resonates at approximately δ 179.9 ppm. The carbon atoms of the oxazole ring will have characteristic chemical shifts, with the carbon atom between the oxygen and nitrogen atoms (C5) and the carbon atom double-bonded to nitrogen (C2) being readily identifiable. The carbons of the 3-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm). For example, in 5-(3-chlorophenyl)-3-phenylisoxazole, the carbon atoms of the 3-chlorophenyl ring resonate at δ 123.8, 128.9, 130.1, and 135.1 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-(3-Chloro-phenyl)-3H-oxazole-2-thione

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thione) | ~180 |

| C5 (Oxazole) | ~165-170 |

| C4 (Oxazole) | ~98-105 |

| C-Cl (Phenyl) | ~135 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of 5-(3-chloro-phenyl)-3H-oxazole-2-thione is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The conjugated system formed by the phenyl ring and the oxazole-2-thione moiety will give rise to intense π → π* transitions, likely in the range of 250-350 nm. The n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, is expected to appear as a weaker, longer-wavelength absorption. The solvent can influence the position and intensity of these bands. For similar heterocyclic thiones, these transitions are well-documented.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable structural information. For 5-(3-chloro-phenyl)-3H-oxazole-2-thione (C₉H₆ClNOS), the molecular ion peak [M]⁺ would be expected at m/z 211 and 213 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the oxazole ring and the loss of small neutral molecules such as CO, CS, or HCN. The stability of the 3-chlorophenyl cation would likely result in a prominent fragment corresponding to this part of the molecule. Analysis of these fragments helps to piece together the molecular structure.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 5-(3-Chloro-phenyl)-3H-oxazole-2-thione |

| 5-(3-chlorophenyl)-3-phenylisoxazole |

| 1,3,4-oxadiazole-2(3H)-thione |

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

By analyzing this diffraction pattern, researchers can determine the crystal system, space group, and the dimensions of the unit cell—the basic repeating structural unit of the crystal. This crystallographic data provides fundamental information about the symmetry and packing of the molecules in the crystal.

For instance, in a study of a related compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2(1)/n. researchgate.net The unit cell parameters were determined to be a = 4.7946(15) Å, b = 13.775(4) Å, and c = 11.722(4) Å, with a β angle of 96.557(5)°. researchgate.net This level of detail allows for a precise reconstruction of the molecular and supramolecular structure.

The analysis further provides the exact coordinates of each atom, which allows for the calculation of all intramolecular bond lengths and angles. For 5-(3-chloro-phenyl)-3H-oxazole-2-thione, this would definitively establish the geometry of the oxazole and chlorophenyl rings and the thione group.

Furthermore, X-ray diffraction studies elucidate the nature of intermolecular interactions that stabilize the crystal packing. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, intermolecular C–H···S and N–H···N hydrogen bonds were identified as key interactions stabilizing the solid-state structure. researchgate.net Similarly, a study on N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, which also contains a chloro-substituted heterocyclic system, revealed intermolecular C—H...O hydrogen bonds and π-π stacking interactions. researchgate.netresearchgate.net

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for 5-(3-chloro-phenyl)-3H-oxazole-2-thione, based on typical values for related organic molecules.

Table 1: Hypothetical Crystallographic Data for 5-(3-Chloro-phenyl)-3H-oxazole-2-thione

| Parameter | Value |

| Chemical Formula | C₉H₆ClNO₂S |

| Formula Weight | 227.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are placeholders and would be determined experimentally through single-crystal X-ray diffraction.

The detailed structural insights gained from X-ray diffraction are crucial for understanding the physicochemical properties of a compound and for rational drug design, where the precise three-dimensional structure of a molecule is paramount.

Theoretical and Computational Chemistry Investigations on 5 3 Chloro Phenyl 3h Oxazole 2 Thione

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to describing the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov

For 5-(3-Chloro-phenyl)-3H-oxazole-2-thione, the HOMO is expected to be localized primarily on the electron-rich oxazole-2-thione portion of the molecule, particularly involving the sulfur and nitrogen atoms. The LUMO is likely distributed across the π-system, including the chlorophenyl ring. DFT calculations on analogous heterocyclic systems provide representative values for these properties. nih.govajrconline.org

Global reactivity descriptors can be derived from HOMO and LUMO energies:

Ionization Potential (IP) : The energy required to remove an electron. It can be approximated as IP ≈ -E(HOMO).

Electron Affinity (EA) : The energy released when an electron is added. It can be approximated as EA ≈ -E(LUMO).

These values help quantify the molecule's tendency to undergo oxidation or reduction.

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Representative Azole-Thione System

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.0 | Indicator of chemical reactivity and stability |

| Ionization Potential (IP) | 6.5 | Approximate energy to remove an electron |

| Electron Affinity (EA) | 1.5 | Approximate energy released upon gaining an electron |

Note: The values presented are illustrative, based on typical DFT calculations for similar heterocyclic thiones, and are not specific experimental or calculated values for 5-(3-Chloro-phenyl)-3H-oxazole-2-thione.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (lone pairs, bonds). This method is invaluable for understanding intramolecular charge transfer and hyperconjugative interactions. nih.gov These interactions are quantified as second-order perturbation energies (E(2)), which indicate the stabilizing effect of electron delocalization from a filled "donor" orbital to an empty "acceptor" orbital.

In 5-(3-Chloro-phenyl)-3H-oxazole-2-thione, significant interactions are expected, such as the delocalization of lone pairs from the sulfur (lp(S)) and ring oxygen (lp(O)) atoms into the antibonding π* orbitals of the heterocyclic ring. nih.gov For instance, a strong lp(S) → π*(C=N) interaction would indicate significant resonance, contributing to the planarity and stability of the system. nih.gov NBO analysis also reveals the charge distribution, identifying the most electron-rich and electron-poor atoms.

Table 2: Expected Major NBO Interactions in 5-(3-Chloro-phenyl)-3H-oxazole-2-thione

| Donor NBO | Acceptor NBO | Interaction Type | Expected Significance |

|---|---|---|---|

| lp (S) | π* (C-N) | π-conjugation | High |

| lp (O) | π* (C-C) | π-conjugation | Moderate |

| π (Phenyl) | π* (Oxazole) | Ring-to-Ring Conjugation | Moderate |

| π (Oxazole) | π* (Phenyl) | Ring-to-Ring Conjugation | Moderate |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface.

Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green Regions : Represent neutral potential. nih.gov

For 5-(3-Chloro-phenyl)-3H-oxazole-2-thione, the MEP map is expected to show a significant negative potential (red) around the exocyclic sulfur atom, making it the primary site for electrophilic attack (e.g., protonation or alkylation). researchgate.netresearchgate.net The hydrogen atom on the ring nitrogen would likely be the most positive region (blue), indicating its acidity. researchgate.net The chlorophenyl ring will exhibit varied potentials due to the electronegativity of the chlorine atom and the aromatic system.

Tautomerism Studies: Thione-Thiol Equilibrium Analysis of Oxazole-2-thiones

Heterocyclic compounds containing a thione group adjacent to a nitrogen atom, such as 5-(3-Chloro-phenyl)-3H-oxazole-2-thione, can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is crucial as the two forms have different chemical reactivities.

Computational studies on related azole-thiones consistently show that the thione tautomer is thermodynamically more stable than the thiol tautomer in both the gas phase and in various solvents. researchgate.net Spectroscopic evidence from similar compounds confirms that the thione form predominates in the solid state. nih.gov The greater stability of the thione form is often attributed to a more favorable distribution of charge and stronger resonance stabilization within the ring.

Reaction Mechanism Pathways and Regioselectivity Predictions (DFT and FMO Calculations)

The thione-thiol tautomerism results in two potential nucleophilic sites for reactions like alkylation or arylation: the sulfur atom (in the thiol form or as a soft nucleophile in the thione form) and the nitrogen atom. DFT calculations can model the reaction pathways for both N-substitution and S-substitution to predict the regioselectivity. By calculating the activation energies for each pathway, the kinetically favored product can be determined.

For oxazolidine-2-thiones and related systems, S-arylation is often favored over N-arylation in cross-coupling reactions. researchgate.net This is consistent with the principles of Hard and Soft Acids and Bases (HSAB), where the softer sulfur atom preferentially reacts with soft electrophiles. Frontier Molecular Orbital (FMO) theory can also be applied; the reaction is often favored at the atom with the largest coefficient in the HOMO for reactions with electrophiles. researchgate.net In this case, that atom is predicted to be the sulfur.

Conformational Analysis and Stereoelectronic Effects of Substituted Oxazole-2-thiones

The three-dimensional structure of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione is defined by the relative orientation of the 3-chlorophenyl ring and the oxazole-2-thione ring. The key parameter is the dihedral angle between the planes of the two rings. Complete planarity would maximize π-conjugation between the rings but would also lead to significant steric hindrance.

Therefore, the molecule adopts a twisted conformation to balance these opposing effects. Computational conformational searches can identify the most stable conformer by calculating the energy at different dihedral angles. nih.gov Studies on similar 2-phenyl or 5-phenyl substituted heterocycles show that the energy minimum is typically found at a non-zero dihedral angle. Stereoelectronic effects, such as hyperconjugative interactions revealed by NBO analysis, play a crucial role in stabilizing specific conformations. nih.gov For example, the alignment of donor and acceptor orbitals can be highly dependent on the rotational angle of the phenyl ring.

Advanced Methodological Approaches and Future Directions in 5 3 Chloro Phenyl 3h Oxazole 2 Thione Research

Development of Novel and Sustainable Synthetic Routes for Functionalized Oxazole-2-thiones

The synthesis of oxazole-2-thiones, traditionally achieved through methods like the condensation of α-hydroxycarbonyl compounds with thiocyanic acid, is undergoing a paradigm shift towards greener and more efficient technologies. researchgate.net Future research is focused on minimizing waste, reducing energy consumption, and improving atom economy.

Advanced synthetic strategies include:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. researchgate.net The synthesis of oxazole (B20620) cores has been successfully demonstrated using flow reactors, often involving photochemical or catalyst-driven cyclizations. researchgate.netorganic-chemistry.org Adapting these methods for 5-(3-Chloro-phenyl)-3H-oxazole-2-thione could involve a multi-step flow process, potentially integrating purification steps online.

Biocatalysis: The use of enzymes for chemical transformations represents a pinnacle of sustainable synthesis. researchgate.net Lipases and other enzymes have been employed in the synthesis of various N-heterocycles under mild, aqueous conditions. nih.govkcl.ac.ukresearchgate.net A future avenue involves screening for or engineering enzymes (e.g., via directed evolution) that can catalyze the key bond-forming steps in the synthesis of the target oxazole-2-thione, potentially achieving high enantioselectivity for chiral derivatives. Compartmentalization strategies could be used to combine incompatible chemical and biocatalytic steps in a one-pot process. mdpi.com

Photocatalysis and Electrosynthesis: Visible-light photocatalysis, using catalysts like ruthenium or iridium complexes, provides a powerful method for forming C-O and C-N bonds under exceptionally mild conditions. organic-chemistry.org This approach, along with electrosynthesis, circumvents the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for Oxazole-2-thione Scaffolds

| Methodology | Key Advantages | Potential Challenges for Target Compound | Future Outlook |

|---|---|---|---|

| Conventional (Batch) | Well-established, simple setup | Harsh reagents (e.g., thiophosgene), high temperatures, moderate yields | Largely being superseded by advanced methods |

| Flow Chemistry | High throughput, enhanced safety, precise control, easy scale-up researchgate.net | Requires specialized equipment, optimization of flow parameters | Development of integrated synthesis and purification platforms |

| Biocatalysis | High selectivity, mild aqueous conditions, environmentally benign researchgate.net | Enzyme discovery and engineering required, substrate scope limitations | Creation of bespoke enzyme cascades for one-pot synthesis |

| Photocatalysis | Mild conditions, high functional group tolerance, novel reactivity organic-chemistry.org | Substrate photosensitivity, catalyst cost and recovery | Use of earth-abundant catalysts and solar light sources |

Exploration of Under-Investigated Reactivity Modes and Mechanistic Pathways

The 5-(3-Chloro-phenyl)-3H-oxazole-2-thione ring system possesses multiple reactive sites, including the ambident nucleophilic N/S system, the C5 position, and the thione C=S double bond. While N- and S-alkylation are known, several advanced reactivity modes remain underexplored.

Photochemical Cycloadditions: The thione group (C=S) is a known chromophore that can participate in photochemical reactions. Irradiation of related benzoxazole-2-thiones in the presence of alkenes has been shown to yield [2+2] cycloaddition products, forming highly strained thietane (B1214591) rings. researchgate.netrsc.org Investigating the photochemistry of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione could unlock novel pathways to complex spirocyclic systems.

Organocatalyzed Asymmetric Reactions: The C5 position of the oxazole ring, while relatively electron-rich, is a frontier for functionalization. researchgate.net Modern organocatalysis could enable asymmetric reactions at this site or involving the nucleophilic nitrogen. For example, chiral phosphines or tertiary amines could catalyze vinylogous additions or cycloadditions, leading to enantiomerically enriched products with increased molecular complexity.

Radical C-H Functionalization: Direct functionalization of the chloro-phenyl ring via radical C-H activation presents a modern and atom-economical approach to generating derivatives. Understanding the regioselectivity of such reactions is crucial. Predictive models based on machine learning and computational statistics are emerging as powerful tools to guide synthetic efforts in this area. nih.gov

Application of Advanced Spectroscopic Techniques for Dynamic Studies and In Situ Analysis

To fully understand and optimize the synthesis and reactivity of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione, advanced spectroscopic methods capable of real-time monitoring and probing dynamic processes are essential.

In Situ Reaction Monitoring: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. researchgate.net This is particularly powerful when applied to flow chemistry setups, enabling rapid reaction optimization. beilstein-journals.org Specialized NMR setups have even been developed for monitoring heterogeneous solid-liquid reactions, which could be relevant for catalyst screening. researchgate.net

Time-Resolved Spectroscopy: To study the mechanistic pathways of potential photochemical reactions, time-resolved techniques are indispensable. youtube.comyoutube.com Pump-probe spectroscopy, for instance, can track the formation and decay of transient species like triplet excited states on timescales from picoseconds to femtoseconds. researchgate.netyale.edu This would be critical for understanding the dynamics of the thione excited state following photoexcitation.

Hyperpolarization NMR: For enhanced sensitivity in mechanistic studies, especially when detecting low-concentration intermediates, hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) are coming to the fore. The synthesis of ¹⁵N-labeled 5-(3-Chloro-phenyl)-3H-oxazole-2-thione would enable the use of SABRE-enhanced NMR, dramatically increasing signal intensity and allowing for the detection of species that are otherwise invisible. nih.gov

High-Throughput Computational Screening and Machine Learning in Rational Design

Computational chemistry is shifting from a purely explanatory role to a predictive one, guiding experimental work and accelerating discovery.

Predictive Reactivity and Property Modeling: Density Functional Theory (DFT) calculations can provide deep mechanistic insights, for instance, by calculating the energies of tautomers (thione vs. thiol) or the transition states of potential reactions. psu.eduresearchgate.net By combining DFT-derived data with machine learning algorithms, models can be trained to predict properties like redox potentials or the regioselectivity of reactions with high accuracy, reducing the need for extensive empirical screening. nih.govnih.gov

Machine Learning for De Novo Design: Generative models and other machine learning techniques are increasingly used to design novel molecules with desired properties. nih.govresearchgate.net By training a model on a large dataset of known heterocyclic compounds and their properties, an algorithm could propose new derivatives of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione with, for example, optimized electronic properties for materials applications or specific binding affinities for biological targets.

Accelerated Materials Discovery: Machine learning can drive closed-loop experimental platforms where an algorithm suggests new compositions for synthesis, the results are fed back into the model, and the cycle repeats. researchgate.net This approach could be used to rapidly explore the vast chemical space of functionalized oxazole-2-thiones for the discovery of novel materials.

Table 2: Illustrative DFT-Predicted Properties of Oxazole-2-thione Isomers

| Tautomer | Structure | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Thione Form | 5-(3-Chloro-phenyl)-3H-oxazole-2-thione | 0.00 | 4.5 |

| Thiol Form | 5-(3-Chloro-phenyl)-oxazole-2-thiol | +10.5 | 2.1 |

Note: Data are hypothetical and for illustrative purposes, based on trends observed for similar heterocyclic thiones where the thione tautomer is generally more stable. psu.eduresearchgate.net

Integration with Materials Science and Supramolecular Chemistry Research

The unique electronic and structural features of 5-(3-Chloro-phenyl)-3H-oxazole-2-thione make it an attractive building block for advanced functional materials.

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the oxazole-2-thione core are excellent coordination sites for metal ions. Thiazole- and thione-containing ligands have been used to construct functional MOFs with applications in catalysis and sensing. rsc.org The 5-(3-Chloro-phenyl)-3H-oxazole-2-thione ligand could be used to create novel MOFs with open metal sites, potentially for applications in gas separation or heterogeneous catalysis. nih.gov

Supramolecular Polymers and Gels: The planar, aromatic nature of the core structure, combined with its hydrogen-bonding capability (N-H) and potential for π-π stacking, makes it an ideal candidate for self-assembly into supramolecular polymers. scilit.com These ordered, non-covalent structures could form functional gels or liquid crystals with stimuli-responsive properties.

Organic Electronics: Heterocyclic compounds are the cornerstone of organic electronics. The conjugated π-system of the oxazole-2-thione core suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in chromophores for dye-sensitized solar cells. Future work would involve synthesizing derivatives and measuring their photophysical and electronic properties, such as fluorescence quantum yield, charge carrier mobility, and energy levels (HOMO/LUMO).

Q & A

Q. What are the common synthetic routes for 5-(3-Chloro-phenyl)-3H-oxazole-2-thione, and what methodological considerations are critical for reproducibility?

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Q. How do structural modifications of the 3-chlorophenyl group influence bioactivity?

Comparative studies with analogues (e.g., 4-bromo or 4-methoxy derivatives) reveal:

- Electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity, improving antimicrobial potency.

- Steric effects : Bulkier substituents reduce binding to ligand-gated chloride channels (e.g., in insecticidal assays) .

- Computational modeling : DFT calculations predict charge distribution at the oxazole-thione sulfur, correlating with redox activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.